Clindamycin-13C,d3

Isotopic enrichment LC-MS/MS Internal standard purity

Clindamycin-13C,d3 is a dual ¹³C/d₃ stable isotope-labeled internal standard (SIL-IS) that resolves quantification errors inherent to structural analog or deuterium-only IS. The +4 Da mass shift (m/z 429.3) ensures baseline resolution from unlabeled clindamycin, while co-elution eliminates matrix effect bias. Designed for GLP/GCP-compliant PK studies, microdialysis, and multi-antibiotic panels. Request a quote today.

Molecular Formula C18H33ClN2O5S
Molecular Weight 429.0 g/mol
Cat. No. B12414808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClindamycin-13C,d3
Molecular FormulaC18H33ClN2O5S
Molecular Weight429.0 g/mol
Structural Identifiers
SMILESCCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl
InChIInChI=1S/C18H33ClN2O5S/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25)/t9-,10+,11-,12+,13-,14+,15+,16+,18+/m0/s1/i3+1D3
InChIKeyKDLRVYVGXIQJDK-ARPHVQDSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clindamycin-13C,d3: Stable Isotope-Labeled Internal Standard for LC-MS/MS Quantification


Clindamycin-13C,d3 (CAS 2140264-63-5) is a dual-labeled (¹³C and d₃) stable isotope analog of clindamycin, a lincosamide antibiotic used clinically against Gram-positive and anaerobic bacterial infections. The compound incorporates one carbon-13 atom and three deuterium atoms, increasing its molecular mass by +4 Da relative to unlabeled clindamycin (m/z 425.3 → m/z 429.3), enabling unequivocal mass spectrometric differentiation. It is primarily deployed as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography–tandem mass spectrometry (LC-MS/MS) methods for accurate quantification of clindamycin in complex biological matrices including plasma, tissue homogenates, and microdialysate.

Why Clindamycin-13C,d3 Cannot Be Substituted by d1-N-ethylclindamycin or Lincomycin as an Internal Standard


In LC-MS/MS bioanalysis, internal standards (IS) are required to correct for analyte loss during sample preparation and variable ionization efficiency due to matrix effects. While structural analogs such as lincomycin or d₁-N-ethylclindamycin have been historically employed as IS for clindamycin quantification, their distinct physicochemical properties (extraction recovery, chromatographic retention, and ionization behavior) introduce systematic quantification bias. [1] Specifically, a published method using d₁-N-ethylclindamycin was developed explicitly because prior methods using lincomycin and other analogs exhibited "extraction and ionization properties different from those of clindamycin." [2] Furthermore, deuterium-only labeled IS (e.g., clindamycin-d₃ or clindamycin-d₄) may exhibit retention time shifts relative to the analyte due to deuterium isotope effects, compromising matrix effect compensation. [3] Clindamycin-13C,d3, as a dual ¹³C/d₃ SIL-IS, provides co-eluting behavior with the unlabeled analyte and equivalent extraction recovery, eliminating the quantification errors inherent to non-isotopic or deuterium-only internal standards.

Clindamycin-13C,d3 Quantitative Differentiation Evidence Versus Comparator Internal Standards


Isotopic Purity: Clindamycin-13C,d3 Exceeds 99% Labeling Efficiency Versus Unspecified Deuterated Analogs

Clindamycin-13C,d3 is supplied with a verified purity of 99.94%, indicating minimal unlabeled clindamycin contamination. This high isotopic purity is critical for accurate quantification, as unlabeled carryover in the IS preparation introduces positive bias at low analyte concentrations. While no direct head-to-head purity comparison with alternative clindamycin SIL-IS preparations was identified in the peer-reviewed literature, vendor specifications indicate 99.94% purity for this specific dual-labeled product.

Isotopic enrichment LC-MS/MS Internal standard purity

Matrix Effect Compensation: SIL-IS Versus Structural Analog Internal Standard Recovery Consistency

Stable isotope-labeled internal standards (SIL-IS) co-elute with the target analyte and experience identical matrix-induced ion suppression or enhancement, thereby normalizing quantification errors. [1] In contrast, structural analogs such as lincomycin exhibit different extraction recovery and ionization properties from clindamycin, requiring synthetic modification (e.g., d₁-N-ethylclindamycin) to partially mitigate these discrepancies. [2] Published LC-MS/MS method validation data using d₁-N-ethylclindamycin as IS reported intra-day precision between 0.90% and 3.25% (n=5) and inter-day accuracy deviations between 0.4% and -4.8% across 0.05–3.2 μg/mL. [2] These values represent a performance baseline achievable with a non-SIL-IS approach; a fully co-eluting ¹³C/d₃ SIL-IS is expected to provide superior matrix effect compensation and lower method variability. [1]

Matrix effects Ion suppression Extraction recovery

Deuterium Isotope Effect Avoidance: ¹³C/d₃ Dual Labeling Minimizes Retention Time Shift Versus d₇-Only IS

Deuterium-labeled internal standards with high deuterium incorporation (e.g., d₇) often exhibit chromatographic retention time shifts relative to the unlabeled analyte due to deuterium isotope effects on hydrophobicity. [1] A systematic comparison of ²H-labeled versus ¹³C-labeled IS demonstrated that 2MHA-[²H₇] generated urinary concentration results 59.2% lower on average than those generated with 2MHA-[¹³C₆], with a spike accuracy bias of -38.4% for the deuterated IS. [2] The inclusion of a ¹³C atom in Clindamycin-13C,d3 anchors chromatographic retention behavior closer to the unlabeled analyte than deuterium-only labeled alternatives (e.g., clindamycin-d₃ or clindamycin-d₄), reducing the risk of differential matrix effect exposure. [1]

Deuterium isotope effect Retention time shift Matrix effect compensation

Clindamycin-13C,d3 Optimal Application Scenarios for Bioanalytical and Pharmacokinetic Studies


Regulatory-Compliant Pharmacokinetic (PK) Studies in Plasma

For GLP/GCP-compliant PK studies requiring validated LC-MS/MS methods, Clindamycin-13C,d3 provides a SIL-IS that meets regulatory expectations for bioanalytical method validation. Published method validation using d₁-N-ethylclindamycin as IS achieved intra-day precision of 0.90–3.25% and inter-day accuracy within 0.4% to -4.8% over 0.05–3.2 μg/mL in human plasma. [1] A ¹³C/d₃ SIL-IS is expected to match or exceed this performance while offering superior co-elution and matrix effect compensation. [2]

Tissue Microdialysate and Low-Volume Sample Quantification

In preclinical microdialysis studies where free tissue concentrations are measured in small-volume samples (25–1000 ng/mL range), precise quantification is challenged by low analyte abundance and complex matrix effects. Validated methods using lincomycin as IS for clindamycin quantification in rat plasma and subcutaneous microdialysate have demonstrated linearity over 0.5–100 μg/mL (plasma) and 25–1000 ng/mL (microdialysate). [3] Substituting a structural analog IS with Clindamycin-13C,d3 eliminates recovery discrepancies and ion suppression variability inherent to non-isotopic IS approaches, improving accuracy in low-concentration microdialysate samples. [2]

Multi-Analyte Antimicrobial Panels Requiring Isotopic Discrimination

In comprehensive antimicrobial quantification panels where multiple antibiotics are simultaneously measured, the +4 Da mass shift of Clindamycin-13C,d3 (m/z 429.3) provides unequivocal discrimination from unlabeled clindamycin (m/z 425.3) and cross-talk avoidance from other co-eluting antimicrobials. The ¹³C/d₃ dual labeling minimizes the deuterium retention time shift observed with d₄- or d₇-only IS, ensuring consistent matrix effect compensation across all samples in multi-analyte workflows. [2] This is particularly relevant when clindamycin-d₄ (m/z 429.2 nominal) is used as IS; Clindamycin-13C,d3 provides an alternative with reduced deuterium isotope effect while maintaining adequate mass separation.

Metabolite Tracking Studies with High-Resolution Mass Spectrometry

For studies requiring simultaneous quantification of clindamycin and its metabolites (e.g., clindamycin sulfoxide), the ¹³C and d₃ isotopic signature provides a stable tracer for distinguishing parent drug from metabolites. Clindamycin-13C,d3 Sulfoxide is commercially available as a labeled metabolite standard, enabling consistent isotopic tracking across the metabolic pathway. The +4 Da mass increment ensures baseline resolution from endogenous compounds in high-resolution MS applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Clindamycin-13C,d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.